Fumaric acid-d2

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

Problem: Unlabeled fumaric acid co-elutes with the analyte and cannot be mass-discriminated, while d4 and 13C4 analogs suffer from back-exchange or high cost. Solution: Fumaric acid-d2 (CAS 24461-32-3) provides a clean M+2 mass shift with negligible deuterium exchange and an optimal cost-performance ratio. • Enables absolute quantitation per FDA/EMA bioanalytical guidelines in plasma, urine, and tissue homogenates. • Validated for integrated NMR-MS metabolomics with <1% quantitation error in human biofluids. • Serves as precursor for PASADENA hyperpolarization to produce hyperpolarized 13C-succinate for renal and tumor MRI.

Molecular Formula C4H4O4
Molecular Weight 118.08 g/mol
CAS No. 24461-32-3
Cat. No. B051780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaric acid-d2
CAS24461-32-3
Synonyms(2E)-2-Butenedioic Acid-d2;  (2E)-But-2-enedioic Acid-d2;  (E)-2-Butenedioic Acid-d2;  2-(E)-Butenedioic Acid-d2;  (E)-Butenedioic Acid-d2;  Allomaleic Acid-d2;  Bakeshure 451-d2;  Bakeshure 470-d2;  Boletic Acid-d2;  FC 33-d2;  Lichenic Acid-d2;  NSC 2752-d2; 
Molecular FormulaC4H4O4
Molecular Weight118.08 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D
InChIKeyVZCYOOQTPOCHFL-FBBQFRKLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumaric Acid-d2: A Deuterated Stable Isotope-Labeled Internal Standard for LC-MS and NMR Quantitation


Fumaric acid-d2 (CAS 24461-32-3, 2,3-dideutero-fumaric acid) is a deuterium-labeled analog of fumaric acid . It belongs to the class of stable isotope-labeled internal standards (SIL-IS) widely employed in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. As a fumarate TCA cycle intermediate labeled at the vinylic positions, it serves as a quantitative tracer and internal standard for the analysis of fumaric acid and its metabolites in complex biological matrices .

Why Fumaric Acid-d2 Cannot Be Substituted by Unlabeled Fumaric Acid or Other Deuterated Analogs


In quantitative bioanalysis, the use of a proper internal standard is critical to correct for matrix effects, extraction losses, and ionization variability. While unlabeled fumaric acid (CAS 110-17-8) co-elutes with the target analyte, it cannot be distinguished by mass spectrometry, rendering it useless as an internal standard [1]. Fumaric acid-d4 (CAS 194160-45-7), a perdeuterated analog, offers a larger M+4 mass shift but introduces a risk of deuterium‑hydrogen exchange at the carboxylic acid protons and a higher isotopic dilution factor that may compromise sensitivity [2]. Fumaric acid-13C4 provides an M+4 shift without exchangeable deuterium, yet at a significantly higher cost and with a different mass defect [3]. Fumaric acid-d2, deuterated exclusively at the vinylic positions, provides a clean M+2 shift with negligible back-exchange and a favorable cost-performance ratio, making it the preferred internal standard for most routine LC‑MS/MS and NMR applications .

Quantitative Differentiation of Fumaric Acid-d2: Evidence for Superior Analytical Performance


Mass Shift Advantage: M+2 Separation Optimizes LC-MS/MS Quantitation Without Isotopic Overlap

Fumaric acid-d2 exhibits a mass shift of M+2 relative to unlabeled fumaric acid . This 2‑Da difference ensures baseline separation in MS detection while minimizing the risk of isotopic cross‑talk compared to higher mass‑shift analogs [1]. In contrast, fumaric acid-d4 provides an M+4 shift but includes two additional exchangeable carboxylic deuterons that may back‑exchange under aqueous conditions, potentially altering the effective mass shift .

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

Isotopic Purity and Chemical Assay: 98 atom % D and ≥99% Purity Ensure Reliable Quantitation

Fumaric acid-d2 is supplied with a certified isotopic purity of 98 atom % D and a chemical assay of ≥99% (CP) . This specification is equivalent to that of the d4 analog (98 atom % D) but with fewer deuterium atoms, reducing the isotopic dilution factor and minimizing the contribution of unlabeled impurity to the measured signal [1]. The high chemical purity ensures that the internal standard does not introduce interfering peaks in chromatographic or NMR analyses .

Isotopic Purity Quality Control Quantitative NMR

Hyperpolarization-Enabled NMR/MRI: Fumaric Acid-d2 Enables Parahydrogen-Induced Polarization for Metabolic Imaging

In PASADENA (Parahydrogen and Synthesis Allow Dramatically Enhanced Nuclear Alignment) experiments, 1-13C-fumaric acid-d2 is hydrogenated to succinic acid, achieving a 13C polarization of approximately 20% in seconds [1]. This degree of hyperpolarization is uniquely enabled by the d2‑substitution pattern, which stabilizes the spin order and allows efficient transfer to the 13C nucleus [2]. Unlabeled or perdeuterated analogs would not support the same spin dynamics, as the precise J‑coupling network required for polarization transfer depends on the specific deuteration at the vinylic positions [3].

Hyperpolarized MRI PASADENA Metabolic Imaging

NMR Internal Standard Suitability: Fumaric Acid Outperforms Conventional Standards with <1% Quantitation Error in Biofluids

In a comprehensive evaluation of internal standards for NMR‑based metabolomics of human plasma, serum, and whole blood, fumaric acid (the unlabeled parent) demonstrated a quantitation error of <1%, whereas the conventional standards TSP and DSS produced average errors up to 35% [1]. Maleic acid, a structural isomer, performed adequately only in plasma and serum, but its signals overlapped with coenzyme peaks in whole blood, rendering it unsuitable for that matrix [2]. While this study used unlabeled fumaric acid, the deuterated fumaric acid-d2 would offer the same excellent NMR properties while enabling MS‑compatible detection, a dual‑platform advantage not shared by TSP, DSS, or maleic acid .

Quantitative NMR Metabolomics Internal Standard

Key Application Scenarios for Fumaric Acid-d2 in Quantitative Bioanalysis and Metabolic Research


LC-MS/MS Quantitation of Fumarate and TCA Cycle Intermediates in Biological Fluids

Fumaric acid-d2 serves as the gold‑standard stable isotope‑labeled internal standard (SIL-IS) for the absolute quantitation of fumaric acid in plasma, urine, cell lysates, and tissue homogenates using LC‑MS/MS. Its M+2 mass shift ensures complete chromatographic co‑elution with the analyte while providing MS discrimination . The compound corrects for matrix effects, extraction variability, and ionization suppression, enabling method validation within FDA/EMA bioanalytical guidelines [1].

NMR‑Based Metabolomics with Cross‑Platform MS Compatibility

Fumaric acid-d2 can be used as a single internal standard for integrated NMR‑MS metabolomics workflows. Its parent compound has been validated for NMR with <1% quantitation error in human plasma, serum, and whole blood . The deuterium label allows simultaneous MS detection without sacrificing NMR performance, facilitating accurate absolute quantitation across both analytical platforms [1].

Hyperpolarized 13C‑Succinate Preparation for Real‑Time Metabolic MRI

1-13C‑Fumaric acid-d2 is the essential precursor for the PASADENA hyperpolarization of succinic acid, achieving ~20% 13C polarization in seconds . The resulting hyperpolarized 13C‑succinate can be used as an MRI contrast agent for imaging renal metabolism, tumor perfusion, and mitochondrial dysfunction [1].

Stable Isotope Tracing in Cellular Metabolism and Flux Analysis

Fumaric acid-d2 enables precise metabolic flux analysis (MFA) by tracking the incorporation of deuterium into downstream TCA cycle metabolites. The vinylic deuteration ensures minimal kinetic isotope effects while providing a distinct mass signature for MS‑based flux quantitation . Applications include studies of mitochondrial respiration, cancer cell metabolism, and the oncometabolite fumarate in fumarase‑deficient tumors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumaric acid-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.